molecular formula C12H7F2NO2 B12085745 5-Fluoro-6-(3-fluorophenyl)picolinic acid

5-Fluoro-6-(3-fluorophenyl)picolinic acid

Cat. No.: B12085745
M. Wt: 235.19 g/mol
InChI Key: MSQPBCDFNIWXMG-UHFFFAOYSA-N
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Description

5-Fluoro-6-(3-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, which is a pyridine carboxylate This compound is characterized by the presence of fluorine atoms at the 5 and 3 positions of the phenyl and picolinic acid rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(3-fluorophenyl)picolinic acid typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms at the desired positions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(3-fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-6-(3-fluorophenyl)picolinic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for specific biological targets.

    Medicine: The compound has potential applications in drug discovery and development. Fluorinated compounds are often more metabolically stable and can exhibit improved pharmacokinetic properties.

    Industry: In industrial applications, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with electron-rich regions of target molecules. This can influence the binding affinity and selectivity of the compound for its targets. Additionally, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-picolinic acid: This compound is similar in structure but lacks the additional fluorine atom on the phenyl ring.

    6-(3-Fluorophenyl)picolinic acid: This compound has a similar structure but with the fluorine atom only on the phenyl ring.

Uniqueness

5-Fluoro-6-(3-fluorophenyl)picolinic acid is unique due to the presence of fluorine atoms at both the 5 and 3 positions. This dual fluorination can enhance the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

5-fluoro-6-(3-fluorophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17)

InChI Key

MSQPBCDFNIWXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(=O)O)F

Origin of Product

United States

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